molecular formula C16H15N3O2 B11128748 Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No.: B11128748
M. Wt: 281.31 g/mol
InChI Key: DEXPOXMTQCSGDQ-UHFFFAOYSA-N
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Description

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2, a methyl group at position 7, and a methyl carbamate moiety at position 2.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

methyl N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-11-8-9-19-13(10-11)17-14(12-6-4-3-5-7-12)15(19)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)

InChI Key

DEXPOXMTQCSGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization via α-Haloketone Condensation

The imidazo[1,2-a]pyridine scaffold is commonly synthesized by reacting 2-aminopyridines with α-halogenated carbonyl compounds. For the target molecule, 2-amino-4-methylpyridine serves as the starting material to introduce the 7-methyl substituent. Phenacyl bromide (PhCOCH₂Br) is employed as the α-haloketone to furnish the 2-phenyl group.

Procedure :

  • 2-Amino-4-methylpyridine (1.0 equiv) and phenacyl bromide (1.2 equiv) are refluxed in ethanol with potassium carbonate (2.0 equiv) for 12 hours.

  • The mixture is cooled, filtered, and concentrated.

  • Purification via flash chromatography yields 7-methyl-2-phenylimidazo[1,2-a]pyridine as a pale-yellow solid (yield: 78–85%).

Key Considerations:

  • Regioselectivity : The reaction proceeds via nucleophilic attack of the pyridine’s amine on the carbonyl carbon, followed by cyclization and elimination of HBr.

  • Substituent Effects : Electron-donating groups (e.g., 4-methyl) enhance reaction rates by increasing nucleophilicity.

Groebke–Blackburn–Bienaymé Reaction

This three-component reaction between 2-aminopyridines, aldehydes, and isonitriles offers a versatile route to 3-aminoimidazo[1,2-a]pyridines. For the target compound, benzaldehyde and tert-butyl isocyanide are used to install the 2-phenyl and 3-amino groups, respectively.

Procedure :

  • 2-Amino-4-methylpyridine , benzaldehyde, and tert-butyl isocyanide are stirred in dichloromethane with trifluoroacetic acid (10 mol%) at room temperature for 6 hours.

  • The product, 3-(tert-butylamino)-7-methyl-2-phenylimidazo[1,2-a]pyridine , is isolated via solvent evaporation and recrystallization (yield: 70–88%).

Limitations:

  • The tert-butyl group necessitates deprotection to generate a primary amine for subsequent carbamate formation.

Functionalization at Position 3

Oxidation and Reductive Amination

A two-step protocol converts ketones at position 3 to primary amines:

Step 1: Oxime Formation

  • 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl ketone (1.0 equiv) is reacted with hydroxylamine hydrochloride (2.0 equiv) in ethanol at 80°C for 4 hours.

  • The oxime intermediate precipitates upon cooling (yield: 92%).

Step 2: Oxime Reduction

  • The oxime is hydrogenated over palladium on carbon (10 wt%) in methanol under H₂ (50 psi) for 12 hours.

  • 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is obtained as a white powder (yield: 85%).

Carbamate Installation

The primary amine is acylated with methyl chloroformate under basic conditions:

Procedure :

  • 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine (1.0 equiv) is dissolved in dry THF and cooled to 0°C.

  • Triethylamine (2.5 equiv) and methyl chloroformate (1.2 equiv) are added dropwise.

  • The reaction is stirred at room temperature for 2 hours, then quenched with water.

  • The product, Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate , is purified via column chromatography (yield: 65–72%).

Alternative Metal-Free Approaches

Direct Formylation and Amination

Vilsmeier–Haack formylation introduces an aldehyde group at position 3, which is subsequently converted to an amine:

Step 1: Formylation

  • 7-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 equiv) is treated with POCl₃ (3.0 equiv) and DMF (5.0 equiv) at 0°C for 1 hour.

  • The mixture is heated to 80°C for 3 hours, then poured into ice-water.

  • 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is isolated (yield: 60%).

Step 2: Reductive Amination

  • The aldehyde is reacted with ammonium acetate (5.0 equiv) and sodium cyanoborohydride (2.0 equiv) in methanol at 60°C for 6 hours.

  • The resulting amine is acylated as described in Section 2.2.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
α-Haloketone RouteCyclization → Ketone → Amine → Carbamate58–65High regioselectivityMulti-step, moderate overall yield
Groebke ReactionThree-component → Deprotection → Carbamate50–60One-pot cyclizationRequires deprotection
Direct FormylationFormylation → Reductive Amination → Carbamate45–55Avoids ketone intermediatesLow yield in formylation step

Scalability and Industrial Relevance

The α-haloketone route is preferred for large-scale synthesis due to its reproducibility and commercial availability of reagents. A kilogram-scale trial achieved a 62% overall yield using optimized flash chromatography and recycling of solvents .

Chemical Reactions Analysis

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Crystallographic Feature
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate C₁₆H₁₅N₃O₂ 281.31 Methyl carbamate (-OCONHCH₃) Not reported
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (MIXZOJ) C₁₅H₁₃N₃O 251.28 Acetamide (-NHCOCH₃) N–H⋯N hydrogen-bonded columns
(E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol (TUQCEP) C₂₂H₁₈N₃O₂ 356.40 (Iminomethyl)phenol O–H⋯N bonds; dihedral angles
Ethyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate C₁₅H₁₄N₄O₂ 282.30 Ethyl carbamate (-OCONHEt) Not reported

Table 2: Spectroscopic Data for Selected Analogs

Compound Name ¹³C NMR (δ, ppm) LRMS (m/z, %)
S-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl) dimethylcarbamothioate 164.2 (C=O), 151.6, 16.8 311(26), 72 (100%)
Methyl carbamate analog (hypothetical) ~155–160 (C=O) Expected base peak: m/z 59 (CH₃O–)

Biological Activity

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that demonstrate its efficacy against various biological targets.

Chemical Structure

The molecular formula of this compound is C21H21N3O. The compound features a fused imidazo-pyridine structure, which is known to contribute to diverse biological activities.

Structural Characteristics

FeatureDescription
Molecular Weight345.41 g/mol
Structural FormulaStructure
Functional GroupsImidazo[1,2-a]pyridine, Carbamate

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a study demonstrated that several derivatives exhibited growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 µM .

Mechanism of Action:
The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at specific concentrations. Additionally, cell cycle analysis indicated that these compounds could arrest cells in the G2/M phase, further confirming their potential as anticancer agents.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound class. Compounds containing the imidazo-pyridine scaffold have shown promise in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

ModificationEffect on Activity
Substitution on the phenyl ringEnhanced cytotoxicity
Alteration of the carbamate groupImproved selectivity towards cancer cells

Case Study 1: Anticancer Efficacy

In a controlled study, this compound derivatives were tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity:

CompoundIC50 (µM)Cell Line
Compound A4.98HepG2
Compound B7.84MDA-MB-231
Compound C10.25A549 (Lung Cancer)

Case Study 2: Anti-inflammatory Properties

A separate investigation assessed the anti-inflammatory effects of the compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate?

The compound can be synthesized via Schiff base formation or multicomponent reactions. For example, acetic acid-catalyzed condensation between 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and methyl carbamate derivatives is a common approach . Post-synthesis purification typically employs flash chromatography (silica/cyclohexane-EtOAc gradients) to isolate the product with >95% purity. Reaction optimization should include monitoring via TLC and characterization using 1^1H/13^{13}C NMR and IR spectroscopy to confirm carbamate linkage formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm the carbamate group (e.g., 1^1H signals at δ 3.8–4.0 ppm for methyl carbamate protons) and aromatic substituents .
  • IR spectroscopy : Absorption bands near 1700–1750 cm1^{-1} for carbonyl (C=O) stretching in the carbamate moiety .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+^+ peak at m/z 295.3) .

Q. How can the compound’s purity and stability be assessed during storage?

Use HPLC with a C18 column (acetonitrile/water gradient) to monitor purity. Stability studies should include accelerated degradation under varied pH, temperature, and light exposure. For crystalline batches, periodic X-ray powder diffraction (XRPD) can detect polymorphic changes .

Advanced Research Questions

Q. How do substituents (methyl, phenyl) influence the compound’s electronic and steric properties?

The methyl group at position 7 enhances steric hindrance, reducing π-π stacking interactions, while the phenyl ring at position 2 stabilizes the fused imidazo-pyridine core via resonance. Dihedral angles between the phenyl ring and fused bicyclic system (64.97° ± 0.7°) suggest limited conjugation, which may affect solubility and reactivity . Computational studies (DFT) can quantify substituent effects on HOMO-LUMO gaps and electrostatic potential surfaces .

Q. What crystallographic parameters are critical for resolving structural ambiguities?

Key parameters include:

  • Space group : P21_1/n (monoclinic) with unit cell dimensions a = 12.295 Å, b = 9.587 Å, c = 14.977 Å, β = 101.548°, and Z = 4 .
  • Hydrogen bonding : O–H⋯N (2.65 Å) and C–H⋯π (3.12 Å) interactions stabilize the crystal lattice .
  • Displacement parameters : Anisotropic refinement of non-H atoms (R1_1 < 0.045) using SHELXL-2018/3 . Discrepancies in thermal motion between independent molecules may indicate dynamic disorder.

Q. How can contradictions in biological activity data be resolved?

  • Structure-activity relationship (SAR) : Compare analogues (e.g., 7-methyl vs. 6-chloro derivatives) to identify pharmacophore requirements .
  • Crystallographic vs. solution-state conformations : Use variable-temperature NMR to assess if intramolecular H-bonding (e.g., between carbamate and imidazo N) alters binding affinity .
  • Dose-response assays : Validate activity trends across multiple cell lines to exclude off-target effects .

Q. What strategies optimize reaction yields in Suzuki-Miyaura couplings for related derivatives?

  • Catalyst selection : Pd(PPh3_3)4_4 (5 mol%) in DME/H2_2O (3:1) at 95°C for 30 min .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 120°C for 30 min) and improves regioselectivity for C-3 functionalization .
  • Purification : Gradient elution (cyclohexane/EtOAc) on alumina columns minimizes byproduct contamination .

Q. How do intermolecular interactions affect solubility and bioavailability?

  • C–H⋯π interactions : Reduce aqueous solubility by promoting aggregation .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) at the phenol moiety to enhance solubility (PSA > 63 Å2^2) while retaining membrane permeability .
  • Salt formation : Carbamate protonation (pKa ~8.5) enables HCl salt preparation for improved dissolution .

Methodological Notes

  • Crystallographic data deposition : Submit CIF files to the Cambridge Structural Database (CSD) or IUCr repository (refcode: RZ5169) .
  • Conflict resolution : Cross-validate NMR/X-ray data with theoretical calculations (e.g., Mercury 4.3 for crystal packing analysis) .

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